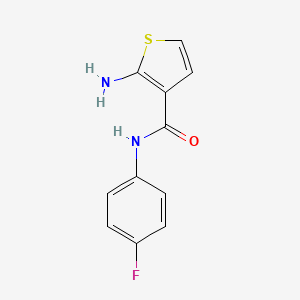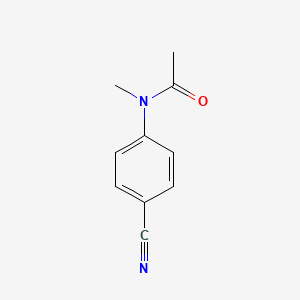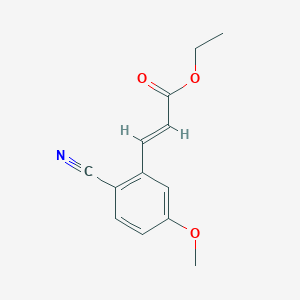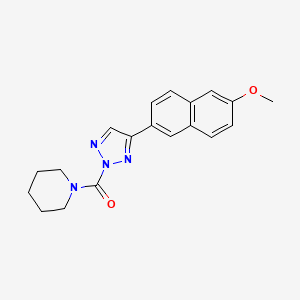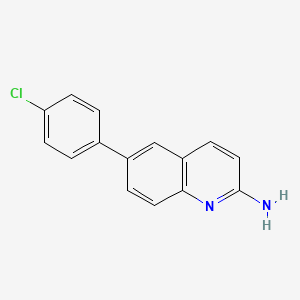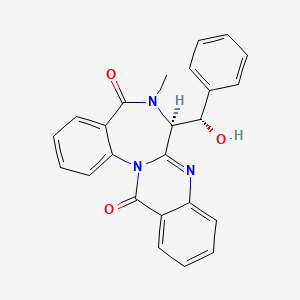
Epibenzomalvin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epibenzomalvin E is a fungal metabolite isolated from the Penicillium species. It belongs to the benzomalvin family, which are known for their inhibitory effects on substance P, a neuropeptide involved in pain perception. The compound has garnered interest due to its potential biological activities, including inhibition of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epibenzomalvin E typically involves multi-step organic reactions starting from simple aromatic compounds. The key steps include:
Formation of the Core Structure: This involves the construction of the benzomalvin core through cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups such as hydroxyl, methoxy, or amino groups to achieve the desired chemical structure.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of over 95%.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity of its biological activity. fermentation processes using Penicillium cultures can be optimized for large-scale production. This involves:
Cultivation of Penicillium: Growing the fungal cultures under controlled conditions to maximize metabolite production.
Extraction and Purification: Using solvents like methanol or dimethyl sulfoxide (DMSO) to extract the compound, followed by purification through HPLC.
Chemical Reactions Analysis
Types of Reactions
Epibenzomalvin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted benzomalvin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Epibenzomalvin E has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of benzomalvin derivatives.
Biology: Investigated for its role in inhibiting substance P and indoleamine 2,3-dioxygenase, which are involved in pain perception and immune response, respectively.
Medicine: Potential therapeutic applications in treating pain and inflammatory conditions due to its inhibitory effects on neuropeptides.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry
Mechanism of Action
Epibenzomalvin E exerts its effects primarily through the inhibition of specific enzymes and receptors:
Substance P Inhibition: It binds to the neurokinin NK1 receptor, blocking the action of substance P, which is involved in transmitting pain signals.
Indoleamine 2,3-Dioxygenase Inhibition: By inhibiting this enzyme, this compound can modulate tryptophan metabolism, affecting immune response and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzomalvin A: Another member of the benzomalvin family with similar inhibitory effects on substance P.
Benzomalvin B: Known for its antimicrobial properties.
Benzomalvin C: Exhibits anti-inflammatory activities.
Uniqueness
Epibenzomalvin E is unique due to its specific inhibitory effects on indoleamine 2,3-dioxygenase, which is not commonly observed in other benzomalvin compounds. This makes it a valuable compound for studying immune modulation and potential therapeutic applications .
Properties
Molecular Formula |
C24H19N3O3 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(7R)-7-[(S)-hydroxy(phenyl)methyl]-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O3/c1-26-20(21(28)15-9-3-2-4-10-15)22-25-18-13-7-5-11-16(18)24(30)27(22)19-14-8-6-12-17(19)23(26)29/h2-14,20-21,28H,1H3/t20-,21-/m0/s1 |
InChI Key |
GZVCWRAFPVCGPA-SFTDATJTSA-N |
Isomeric SMILES |
CN1[C@H](C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)[C@H](C5=CC=CC=C5)O |
Canonical SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)C(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
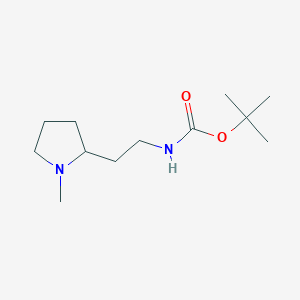

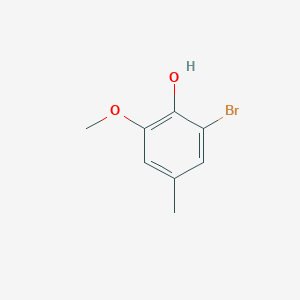
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)

